2,4,6-Trimethylpyridine

Organic Synthesis Acid-Base Chemistry Reaction Optimization

Researchers requiring a proton scavenger that does not interfere with acid-sensitive substrates or coordinate to metal centers often face limited options. 2,4,6-Trimethylpyridine solves this with exceptional steric hindrance and higher basicity (pKa 7.65) than pyridine or 2,6-lutidine, ensuring clean reactions. • 7.8 kcal/mol strain with CH₃I vs. 5.4 for 2,6-lutidine - prevents quaternization side reactions. • Non-coordinating: ideal for cobalt porphyrin and heme model studies. • Simultaneous oxidation of all three methyl groups yields pure 2,4,6-pyridinetricarboxylic acid, unlike other collidine isomers. • ≥98% purity, available in bulk for peptide coupling, glycosylation, and polymer synthesis.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 29611-84-5
Cat. No. B1204319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylpyridine
CAS29611-84-5
Synonyms2,4,6-trimethylpyridine
collidine
gamma-collidine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)C)C
InChIInChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
InChIKeyBWZVCCNYKMEVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.29 M
Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids;  miscible with ether
Sol in acetone
Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylpyridine (CAS 108-75-8): Procurement-Grade Specification and Identity for Industrial and Research Applications


2,4,6-Trimethylpyridine (synonyms: 2,4,6-collidine, sym-collidine; CAS 108-75-8, also referenced as 29611-84-5) is a sterically hindered, non-nucleophilic heteroaromatic base belonging to the alkylpyridine class . It is a colorless to pale yellow liquid with a pyridine-like odor, characterized by three methyl substituents at the 2-, 4-, and 6-positions of the pyridine ring, which impart distinctive steric and electronic properties [1]. The compound is commercially available in high purity (≥99% GC) and is utilized as a specialized reagent, catalyst ligand, and building block in organic synthesis, pharmaceutical development, and polymer chemistry .

Why Generic 'Alkylpyridine' Substitution Is Scientifically Unsound: The Case for 2,4,6-Trimethylpyridine Differentiation


The term 'alkylpyridine' encompasses a broad class of compounds with widely varying steric bulk, basicity, and coordination behavior. Simple substitution of 2,4,6-trimethylpyridine with a less hindered analog (e.g., pyridine or a lutidine) is not permissible in applications where reaction selectivity, catalyst stability, or atropisomer formation are critical [1]. The unique ortho,ortho'-disubstitution pattern of 2,4,6-collidine creates a steric environment that fundamentally alters its reactivity profile compared to other pyridine derivatives, including other collidine isomers [2]. As demonstrated in the quantitative evidence below, these differences manifest as measurable variations in basicity, N-oxidation safety, and coordination chemistry, directly impacting experimental outcomes and process viability [3].

Quantitative Differentiation of 2,4,6-Trimethylpyridine: Head-to-Head Data vs. Common Alternatives


pKa Comparison: 2,4,6-Collidine Exhibits Significantly Higher Basicity Than 2,6-Lutidine and Pyridine

2,4,6-Trimethylpyridine (2,4,6-collidine) exhibits a pKa of 7.65 ± 0.05, which is markedly higher than that of 2,6-lutidine (6.60 ± 0.02) and pyridine (5.17 ± 0.07), as determined by pH titration [1]. This 1.05 pKa unit increase relative to 2,6-lutidine represents an approximately 11-fold increase in basicity, a critical parameter for selecting a hindered base in acid-sensitive reactions.

Organic Synthesis Acid-Base Chemistry Reaction Optimization

Steric Hindrance: Quantitative Steric Strain Data vs. 2,6-Lutidine in Methyl Iodide and Boron Trifluoride Reactions

The steric strain in 2,4,6-collidine adducts was quantitatively compared to 2,6-lutidine. In reactions with methyl iodide, the steric strain for 2,4,6-collidine is 7.8 kcal/mol, significantly greater than the 5.4 kcal/mol observed for 2,6-lutidine [1]. This demonstrates that the additional 4-methyl group imposes a substantial increase in steric demand, altering reaction rates and selectivity in displacement reactions.

Physical Organic Chemistry Steric Effects Reaction Selectivity

Process Safety: Significant Decomposition During N-Oxidation of 2,4,6-Collidine and 2,6-Lutidine Contrasts with 3-Picoline and 3,5-Lutidine

In a study on the inherently safer design of alkylpyridine N-oxidation, 2,4,6-collidine and 2,6-lutidine both exhibited 'significant decomposition' under standard reaction conditions, whereas 3-picoline and 3,5-lutidine achieved conversions as high as 98% and 95%, respectively, with a stoichiometric amount of hydrogen peroxide [1]. This class-level behavior indicates that ortho-substituted alkylpyridines, including 2,4,6-collidine, require specialized process conditions to mitigate thermal runaway and hydrogen peroxide decomposition risks.

Process Chemistry Reaction Safety N-Oxidation

Coordination Chemistry: 2,4,6-Collidine Does Not Coordinate to Cobalt Porphyrins, Unlike Previous Literature Reports

Despite earlier literature suggesting coordination, a 2016 study demonstrated that 2,4,6-trimethylpyridine (s-collidine) and 2,6-dimethylpyridine (2,6-lutidine) do NOT coordinate to cobalt porphyrins [1]. This finding corrects prior assumptions and establishes that the steric bulk of ortho-substituted pyridines, including 2,4,6-collidine, prevents axial ligation in this biologically and catalytically relevant system.

Coordination Chemistry Metalloporphyrins Catalysis

Oxidation Selectivity: Symmetric Oxidation of All Three Methyl Groups to 2,4,6-Pyridinetricarboxylic Acid

Under hydrothermal conditions with copper(II) nitrate, 2,4,6-trimethylpyridine undergoes simultaneous oxidation of all three methyl groups to yield 2,4,6-pyridinetricarboxylate (2,4,6-pyta) [1]. This contrasts with the behavior of 2,3,5-trimethylpyridine, which undergoes stepwise oxidation to produce a mixture of mono- and di-carboxylates due to asymmetric substitution and steric hindrance [1]. The symmetric, evenly distributed methyl groups in 2,4,6-collidine enable a clean, one-pot transformation to a symmetric tricarboxylate ligand.

Synthetic Methodology Oxidation Chemistry Ligand Synthesis

Polymer Precursor Advantage: 2,4,6-Trimethylpyridine as Preferred Monomer for Thermosetting Polymers

A patent for thermosetting polymers prepared by polycondensation of pyridine derivatives with aromatic dialdehydes specifically identifies 2,4,6-trimethylpyridine (gamma-collidine) as the 'preferred' and 'especially advantageous' trimethylpyridine isomer 'from the point of view of subsequent industrial uses' [1]. The patent notes that while 2,6-lutidine has been used in similar condensations, 2,4,6-collidine provides superior properties for the resulting polymer network.

Polymer Chemistry Thermosets Materials Science

2,4,6-Trimethylpyridine: Recommended Research and Industrial Use Cases Based on Verified Differentiation


Sterically Hindered, Non-Nucleophilic Base for Acid-Sensitive Reactions

In organic synthesis requiring proton scavenging without nucleophilic interference, 2,4,6-trimethylpyridine's combination of higher basicity (pKa 7.65) and significant steric hindrance (7.8 kcal/mol strain with CH3I) makes it superior to both pyridine (pKa 5.17) and 2,6-lutidine (pKa 6.60, 5.4 kcal/mol strain) [1]. It is particularly effective in reactions involving acid-sensitive substrates, such as silylations, glycosylations, and peptide couplings, where stronger bases like triethylamine would cause decomposition .

Synthesis of Symmetric 2,4,6-Pyridinetricarboxylic Acid Ligands

2,4,6-Trimethylpyridine is the preferred starting material for preparing 2,4,6-pyridinetricarboxylic acid, a symmetric tridentate ligand for coordination chemistry and metal-organic frameworks [2]. Unlike 2,3,5-trimethylpyridine, which yields a mixture of products upon oxidation, 2,4,6-collidine undergoes simultaneous oxidation of all three methyl groups, providing a clean, single-product synthesis [2]. This selectivity is critical for researchers requiring a well-defined, symmetric building block.

Monomer for Thermosetting Polymer Synthesis

Industrial polymer chemists developing thermosetting resins should prioritize 2,4,6-trimethylpyridine over other alkylpyridines for polycondensation reactions with aromatic dialdehydes [3]. Patent literature explicitly states that 2,4,6-collidine is the 'preferred' isomer due to its advantageous properties in the final polymer network, offering a clear procurement justification over 2,6-lutidine or other collidine isomers [3].

Non-Coordinating Base in Metalloporphyrin and Bioinorganic Studies

For researchers working with cobalt porphyrins or related heme models, 2,4,6-trimethylpyridine serves as an ideal non-coordinating base [4]. Unlike less hindered pyridines, its steric bulk prevents axial coordination to the metal center, allowing it to function solely as a proton scavenger without perturbing the coordination environment [4]. This property is essential for mechanistic studies where base coordination would confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trimethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.